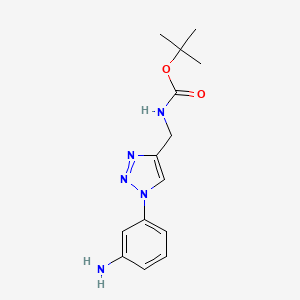
2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine, iodine, and a 2,2-dimethylpropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2,2-dimethylpropyl alcohol.
Substitution Reaction: The 2-chloropyridine undergoes a substitution reaction with 2,2-dimethylpropyl alcohol in the presence of a base such as sodium hydride to form 2-chloro-3-(2,2-dimethylpropoxy)pyridine.
Iodination: The final step involves the iodination of the intermediate compound using iodine and a suitable oxidizing agent like hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Chloro-3-(2,2-dimethylpropoxy)pyridine: Lacks the iodine substitution.
2-Iodo-3-(2,2-dimethylpropoxy)pyridine: Lacks the chlorine substitution.
3-(2,2-Dimethylpropoxy)-6-iodopyridine: Lacks the chlorine substitution at the 2-position.
属性
分子式 |
C10H13ClINO |
|---|---|
分子量 |
325.57 g/mol |
IUPAC 名称 |
2-chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine |
InChI |
InChI=1S/C10H13ClINO/c1-10(2,3)6-14-7-4-5-8(12)13-9(7)11/h4-5H,6H2,1-3H3 |
InChI 键 |
HVVJSOIHHXZJPN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COC1=C(N=C(C=C1)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride](/img/structure/B12071126.png)


![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12071153.png)







![2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B12071215.png)

